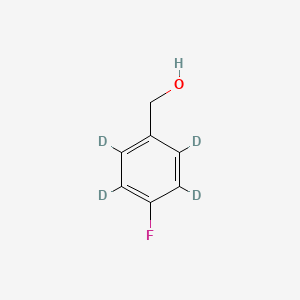

(4-Fluorophenyl)methanol-d4

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Research

Deuterium labeling is a specialized technique that involves the replacement of one or more hydrogen atoms in a molecule with deuterium atoms. youtube.com This seemingly subtle alteration provides a powerful lens through which scientists can observe and understand intricate molecular behaviors. youtube.com The increased mass of deuterium compared to protium (the common isotope of hydrogen) leads to distinct physical and chemical properties that are harnessed in various analytical methods. youtube.comclearsynth.com

Stable isotopes, including deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive variants of elements that have additional neutrons in their atomic nuclei. Their stability allows them to be safely used in a wide range of studies, including those involving biological systems. The incorporation of these isotopes into molecules creates "labeled" compounds that can be traced and monitored without altering the fundamental chemical structure of the molecule. youtube.comsynmr.in This "isotopic signature" acts like a fingerprint, enabling researchers to track the journey of molecules through complex processes. iaea.org

These stable isotopes are indispensable in a variety of scientific fields:

Geochemistry: Isotope ratios in natural materials provide insights into past environmental and climatic conditions. solubilityofthings.comwikipedia.org

Metabolic Studies: Labeled compounds are used to trace metabolic pathways, helping to understand how drugs and nutrients are processed in the body. nih.govnih.gov

Archaeology: Analysis of stable isotopes in ancient remains can reveal information about the diet and migration patterns of past populations. solubilityofthings.com

Food Authenticity: Isotopic analysis can help verify the origin and composition of food products, combating fraud. americanscientist.org

Deuterium labeling offers several key advantages that have cemented its role as a fundamental tool in chemical research:

Mechanistic Elucidation: By selectively replacing hydrogen with deuterium at specific sites in a molecule, chemists can investigate reaction mechanisms. The difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond can lead to a change in the reaction rate, an effect known as the Kinetic Isotope Effect (KIE). libretexts.orgcolumbia.edu Observing a KIE provides strong evidence that the C-H bond is broken in the rate-determining step of the reaction. nih.govprinceton.edu

Metabolic Pathway Tracing: In pharmaceutical and biochemical research, deuterium-labeled compounds are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs and other biologically active molecules. clearsynth.com The labeled compound can be tracked through an organism, providing a detailed picture of its metabolic fate. nih.gov

Improved Pharmacokinetics: The stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage. nih.govresearchgate.net This can lead to improved metabolic stability, a longer half-life, and potentially reduced side effects for certain drugs. nih.govresearchgate.net

Enhanced Analytical Sensitivity: Deuterated compounds are widely used as internal standards in mass spectrometry. thalesnano.com Their distinct mass allows for more accurate quantification of the non-deuterated analyte in complex biological samples by minimizing background noise.

Probing Molecular Structure and Dynamics with NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are commonly used to avoid overwhelming signals from the solvent's protons. studymind.co.uk Furthermore, deuterium labeling within a molecule of interest can simplify complex proton NMR spectra and provide valuable information about molecular structure and dynamics. wikipedia.orghuji.ac.il

Research Context of (4-Fluorophenyl-2,3,5,6-d4)methanol within Deuterium Labeling

(4-Fluorophenyl-2,3,5,6-d4)methanol, also known as 4-fluorobenzyl-2,3,5,6-d4 alcohol, is a deuterated analog of (4-fluorophenyl)methanol. chemsrc.com Its specific design, with deuterium atoms strategically placed on the phenyl ring, makes it a valuable tool for a range of research applications.

The deuteration pattern of (4-Fluorophenyl-2,3,5,6-d4)methanol, where the hydrogen atoms at positions 2, 3, 5, and 6 of the phenyl ring are replaced by deuterium, is highly specific. This targeted labeling is crucial for studies where the reactivity or metabolic transformation of the aromatic ring is of interest. By deuterating these specific positions, researchers can investigate phenomena such as aromatic hydroxylation or other metabolic pathways that involve the cleavage of C-H bonds on the phenyl ring. The presence of deuterium at these sites would be expected to exhibit a kinetic isotope effect if these positions are involved in the rate-limiting step of a reaction.

Fluorinated aromatic alcohols, including the non-deuterated parent compound (4-fluorophenyl)methanol, are of significant interest in several areas of chemistry. alfa-chemistry.com The introduction of fluorine atoms onto an aromatic ring can profoundly influence a molecule's physical, chemical, and biological properties.

Key aspects of their academic relevance include:

Building Blocks in Synthesis: Fluorinated benzyl (B1604629) alcohols are versatile intermediates in organic synthesis, used to create more complex molecules with specific properties. alfa-chemistry.comrsc.org They are often employed in the synthesis of pharmaceuticals and agrochemicals.

Probing Molecular Interactions: The high electronegativity of fluorine can lead to unique intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence molecular conformation and binding to biological targets. semanticscholar.org

Modulating Physicochemical Properties: Fluorination can alter properties such as lipophilicity, metabolic stability, and pKa, which are critical for the design of new drugs and materials. For instance, fluorinated alcohols have been studied for their ability to modify the properties of lipid bilayers. nih.gov

Enhancing NMR Resolution: In some cases, the presence of fluorine atoms on a benzyl group can shift the NMR signals of adjacent protons and carbons, which can help to resolve overlapping peaks in complex spectra. wiserpub.com

The combination of deuterium labeling and fluorine substitution in (4-Fluorophenyl-2,3,5,6-d4)methanol creates a highly specialized research tool. It allows for the investigation of the effects of fluorination on the reactivity and metabolism of an aromatic alcohol, while simultaneously providing the means to probe the mechanisms of these processes through the kinetic isotope effect and other techniques reliant on isotopic labeling.

Interactive Data Table: Properties of (4-Fluorophenyl)methanol and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| (4-Fluorophenyl)methanol | 459-56-3 | C₇H₇FO | 126.13 | Aromatic primary alcohol, fluorinated intermediate. matrix-fine-chemicals.com |

| (4-Fluorophenyl-2,3,5,6-d4)methanol | 93111-26-3 | C₇H₃D₄FO | 130.15 | Deuterium labeled (4-Fluorophenyl)methanol. chemsrc.com |

| Bis(4-fluorophenyl)methanol | 365-24-2 | C₁₃H₁₀F₂O | 220.22 | Diphenylmethanol building block used in API synthesis. ossila.com |

| (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | 73231-15-9 | C₈H₆F₄O | 194.12 | White crystalline solid with a melting point of 61-62 °C. lookchem.com |

| 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl alcohol | 201802-86-0 | C₂₅H₂₉FO₂Si | 420.58 | Used as a protecting group in organic synthesis. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZMEIHVFSWOCA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluorophenyl 2,3,5,6 D4 Methanol

General Principles of Deuterium (B1214612) Incorporation Strategies

Synthetic Routes Utilizing Deuterated Precursors

An alternative to direct H/D exchange is the synthesis of the target molecule from smaller, commercially available or readily prepared deuterated starting materials. mdpi.comcdnsciencepub.com For the synthesis of (4-Fluorophenyl-2,3,5,6-d4)methanol, a plausible route would involve the use of a deuterated benzene (B151609) derivative. For example, starting with benzene-d6, one could introduce a fluorine atom and then a hydroxymethyl group through established synthetic transformations.

A common strategy involves the Grignard reaction. For instance, the synthesis of related non-deuterated diarylmethanols has been achieved by reacting a Grignard reagent with a benzophenone (B1666685) derivative. chemicalbook.comorgsyn.org Applying this to the deuterated target, one could envision reacting a deuterated Grignard reagent with a fluorobenzaldehyde or a fluorophenyl Grignard reagent with a deuterated formaldehyde (B43269) equivalent.

Another approach could be the reduction of a deuterated carboxylic acid or ester. The reduction of a deuterated 4-fluorobenzoic acid derivative would yield the desired (4-Fluorophenyl-2,3,5,6-d4)methanol. Lithium aluminum deuteride (B1239839) (LiAlD₄) is a common reagent for such transformations, capable of reducing esters to alcohols with concomitant deuterium incorporation. escholarship.org

The synthesis of fluorobenzyl derivatives from fluorobenzonitriles has also been reported, involving a reduction to the benzylamine (B48309) followed by conversion of the amino group to a hydroxyl group. google.com A similar sequence starting from a deuterated fluorobenzonitrile could potentially lead to the target compound.

Control of Deuterium Placement on the Aromatic Ring (e.g., ortho-direction)

Controlling the placement of deuterium on the aromatic ring is crucial for synthesizing specifically labeled compounds. Ortho-deuteration is a common goal, and several methods have been developed to achieve this with high selectivity. nih.govacs.org

One effective strategy involves the use of a directing group that can chelate to a metal catalyst, thereby positioning the catalyst to activate the C-H bonds at the ortho position. Carboxylic acids are effective directing groups for rhodium-catalyzed ortho-deuteration. nih.govacs.org This method uses D₂O as both the deuterium source and the solvent, offering an operationally simple and cost-effective approach. acs.orgacs.org

Another approach utilizes a transient directing group, which temporarily attaches to the substrate, directs the deuteration, and is then cleaved. This has been successfully applied to the ortho-deuteration of aromatic aldehydes using a palladium catalyst. nih.gov The use of a transient directing group avoids the need for pre-installing and later removing a permanent directing group.

Spectroscopic Characterization and Analytical Methods for Deuterated Aromatic Alcohols

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Labeling Research

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of deuterated compounds, specific NMR methods are employed to confirm the position of deuterium labels, assess isotopic purity, and understand the electronic environment of various nuclei within the molecule.

¹H NMR for Proton Signal Attenuation and Isotopic Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in verifying the success of deuteration and quantifying the level of isotopic enrichment. In the ¹H NMR spectrum of (4-Fluorophenyl-2,3,5,6-d4)methanol, the most notable feature is the significant reduction or complete absence of signals corresponding to the aromatic protons at positions 2, 3, 5, and 6. The presence of any residual signals in this region would indicate incomplete deuteration.

The isotopic purity can be assessed by comparing the integration of these residual proton signals to the integration of a non-deuterated internal standard or to the signals of the non-deuterated protons within the molecule itself, such as the benzylic protons of the methanol (B129727) group. rsc.org For highly deuterated compounds (isotopic enrichment >98 atom %), conventional ¹H NMR analysis can be limited by the low intensity of the residual proton signals. sigmaaldrich.com

The chemical shift of the exchangeable hydroxyl (-OH) proton can be influenced by factors such as solvent, concentration, and temperature. acdlabs.com In deuterated solvents like methanol-d4, this proton may exchange with deuterium from the solvent, leading to a diminished or absent signal in the ¹H NMR spectrum. acdlabs.comresearchgate.net

Table 1: Representative ¹H NMR Data for Phenylmethanols in CDCl₃

| Compound | Aromatic Protons (ppm) | Benzylic CH₂ (ppm) | Hydroxyl OH (ppm) |

|---|---|---|---|

| Diphenylmethanol | 7.43 – 7.28 (m, 10H) | 5.88 (d, 1H) | 2.24 (d, 1H) |

| (4-Fluorophenyl)methanol | 7.38 – 7.31 (m, 2H), 7.09 – 7.01 (m, 2H) | 5.82 (s, 1H) | 2.35 (s, 1H) |

| (4-Fluorophenyl-2,3,5,6-d4)methanol | Residual signals or absent | ~5.8 | Variable/Absent |

Data is illustrative and based on typical chemical shifts for similar structures. "m" denotes multiplet, "d" denotes doublet, and "s" denotes singlet. The data for the deuterated compound is predicted based on the principles of NMR spectroscopy. rsc.org

¹³C NMR for Carbon Backbone Analysis and Deuterium Effects

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides valuable information about the carbon skeleton of (4-Fluorophenyl-2,3,5,6-d4)methanol. The deuteration of the aromatic ring has distinct effects on the ¹³C NMR spectrum.

The most direct effect is the splitting of the signals for the deuterated carbons (C2, C3, C5, and C6) into multiplets due to ¹³C-²H coupling. This splitting can sometimes lead to a significant decrease in the signal intensity, to the point where the peaks may seem to disappear into the baseline. olemiss.edu This phenomenon is advantageous for peak assignment, as it allows for the unambiguous identification of the deuterated carbon atoms. olemiss.edu

Additionally, deuterium substitution can cause small upfield or downfield shifts in the resonances of the directly attached and nearby carbons, known as deuterium isotope effects (DIEs). rsc.orgnih.govnih.gov These shifts are generally small, typically in the range of 0.1-0.3 ppm for one-bond effects. nih.gov Long-range DIEs can also be observed on carbons several bonds away from the site of deuteration. nih.gov The magnitude of these effects can be influenced by factors such as hybridization and electronic properties of the substituents. rsc.org

Table 2: Predicted ¹³C NMR Effects of Deuteration on (4-Fluorophenyl)methanol

| Carbon Position | Non-Deuterated Chemical Shift (ppm) | Expected Effect in Deuterated Analog |

|---|---|---|

| C1 (ipso to CH₂OH) | ~139.4 | Minor isotope shift |

| C2, C6 | ~128.1 | Signal splitting and intensity reduction |

| C3, C5 | ~115.4 | Signal splitting and intensity reduction |

| C4 (ipso to F) | ~162.2 (d, ¹JCF) | Minor isotope shift |

| CH₂OH | ~74.9 | Minimal effect |

Predicted data based on typical values for (4-fluorophenyl)methanol and known deuterium isotope effects. rsc.orgolemiss.edu

¹⁹F NMR for Fluorine Environment Investigation

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique for probing the local environment of the fluorine atom in (4-Fluorophenyl-2,3,5,6-d4)methanol. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. wikipedia.org

The chemical shift of the fluorine atom is sensitive to the electronic effects of the surrounding substituents. The deuteration of the aromatic ring in (4-Fluorophenyl-2,3,5,6-d4)methanol is expected to have a minor, yet potentially measurable, isotope effect on the ¹⁹F chemical shift compared to its non-deuterated counterpart. Any significant deviation from the expected chemical shift could indicate unexpected structural features or impurities.

Furthermore, coupling between the fluorine nucleus and any residual ortho-protons (³JHF) or the para-benzylic protons (⁵JHF) could provide additional structural information. In a fully deuterated ring, these couplings would be absent and replaced by smaller couplings to deuterium. walisongo.ac.id

²H NMR for Direct Deuterium Location and Quantification

Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) offers a direct method for observing the deuterium nuclei within a molecule. wikipedia.org This technique is particularly useful for confirming the location of the deuterium labels and for the quantitative determination of deuterium enrichment. sigmaaldrich.comacs.org

The ²H NMR spectrum of (4-Fluorophenyl-2,3,5,6-d4)methanol would exhibit a signal in the aromatic region, corresponding to the deuterium atoms attached to the phenyl ring. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions. sigmaaldrich.comwikipedia.org The absence of signals in other regions of the spectrum confirms the specificity of the deuteration.

For quantitative analysis, the integrated intensity of the deuterium signal can be compared to that of a known deuterium standard. acs.org This method is especially advantageous for highly enriched compounds where ¹H NMR is less effective for purity assessment. sigmaaldrich.com ²H NMR can be performed in non-deuterated solvents, which can be a significant advantage. sigmaaldrich.com

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry is another indispensable tool for the analysis of isotopically labeled compounds, providing information on molecular weight and isotopic distribution.

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds as internal standards. osti.govepa.gov In the context of analyzing a non-deuterated analyte, (4-Fluorophenyl-2,3,5,6-d4)methanol can serve as an ideal internal standard. clearsynth.com

The principle of IDMS involves adding a known amount of the deuterated standard to a sample containing the non-deuterated analyte of interest. osti.gov After thorough mixing and equilibration, the sample is analyzed by a mass spectrometer. The instrument measures the ratio of the ion intensity of the analyte to that of the isotopically labeled standard.

Because the analyte and the standard are chemically identical (or nearly so), they exhibit the same behavior during sample preparation, extraction, and ionization, thus compensating for any sample loss or matrix effects. epa.govnist.gov By knowing the initial amount of the standard added and the measured isotope ratio, the concentration of the native analyte in the original sample can be calculated with high accuracy and precision. osti.govresearchgate.net The selection of a deuterated standard with a significant mass difference from the analyte, as is the case with a d4-labeled compound, helps to minimize spectral overlap and cross-contribution between the analyte and the standard signals. nih.gov

LC-MS/MS and GC-MS Methodologies for Deuterated Analogs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the analysis of deuterated compounds. These techniques are often used for the quantification of analytes in complex mixtures and can be adapted for the specific needs of analyzing deuterated aromatic alcohols.

In many applications, deuterated analogs like (4-Fluorophenyl-2,3,5,6-d4)methanol serve as ideal internal standards for quantitative analyses of their non-deuterated counterparts. This is because their chemical properties are nearly identical, leading to similar behavior during sample preparation and chromatographic separation, yet their mass difference allows for clear differentiation by the mass spectrometer.

Method development for fluorotelomer alcohols (FTOHs), a class of compounds related to (4-Fluorophenyl-2,3,5,6-d4)methanol, has highlighted the strengths and weaknesses of both LC-MS/MS and GC-MS. While GC-MS is often favored for its sensitivity in targeted FTOH analysis nih.gov, LC-MS/MS can be more sensitive for certain FTOHs, particularly those with an odd number of carbon atoms. pku.edu.cn The choice between these methods often depends on the specific analyte and the matrix in which it is being measured. For instance, derivatization techniques can be employed to improve the sensitivity of LC-MS/MS for certain FTOHs. pku.edu.cn

The selection of the ionization source is also a critical parameter. For neutral PFASs, which include FTOHs, atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) have been shown to be effective for UHPLC-MS/MS analysis. nih.gov For GC-MS, chemical ionization (CI) can provide better responses than other ionization techniques. nih.gov

Below is a table summarizing typical parameters for GC-MS analysis of compounds similar to (4-Fluorophenyl-2,3,5,6-d4)methanol.

| Parameter | Typical Value/Setting |

| GC Column | DB-624 (6%-cyanopropylphenyl 94%-dimethyl polysiloxane) nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Pulsed Splitless nih.gov |

| Inlet Temperature | 200 °C nih.gov |

| Ionization Mode | Chemical Ionization (CI) or Electron Ionization (EI) nih.gov |

| MS Analyzer | Tandem Mass Spectrometer (MS/MS) nih.gov |

Isotopic Purity and Differentiation of Labeled and Unlabeled Species

A crucial aspect of working with deuterated compounds is the determination of their isotopic purity, which is the percentage of the compound that has been successfully labeled with deuterium. High-resolution mass spectrometry (HR-MS) is a primary tool for this purpose. rsc.org By analyzing the full scan mass spectrum, the relative intensities of the isotopic ions can be integrated to calculate the isotopic enrichment. rsc.org

For example, in a sample of (4-Fluorophenyl-2,3,5,6-d4)methanol, the mass spectrometer would be able to distinguish between the deuterated molecule and any remaining unlabeled (4-Fluorophenyl)methanol based on their different molecular weights. The high resolution of the instrument allows for precise mass measurements, which can separate the signals of the labeled and unlabeled species even if their mass difference is small.

Stable isotope labeling in conjunction with mass spectrometry is a powerful technique for distinguishing between exogenous (externally introduced) and endogenous (naturally occurring) forms of a compound in biological systems. nih.gov This is achieved by treating a biological system with the isotopically labeled compound and then using mass spectrometry to differentiate between the labeled and unlabeled forms. nih.gov

The following table illustrates how mass spectrometry can differentiate between labeled and unlabeled species based on their mass-to-charge ratio (m/z).

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| (4-Fluorophenyl)methanol | C7H7FO | 126.0481 |

| (4-Fluorophenyl-2,3,5,6-d4)methanol | C7H3D4FO | 130.0732 |

This difference in mass is easily detectable by modern mass spectrometers, allowing for accurate quantification of both the labeled and unlabeled forms.

Vibrational Spectroscopy for Molecular Dynamics (FTIR, Raman)

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular vibrations of a compound. These vibrations are sensitive to the masses of the atoms involved, making these techniques particularly useful for studying deuterated compounds.

The substitution of hydrogen with deuterium in an aromatic ring leads to a predictable shift in the vibrational frequency of the C-H bond. Due to the increased mass of deuterium, the C-D stretching vibrations occur at a lower frequency than the corresponding C-H stretching vibrations.

Aromatic C-H stretching absorptions typically appear in the range of 3000-3100 cm⁻¹. pressbooks.pub Upon deuteration, the corresponding C-D stretching bands are expected to shift to a lower wavenumber, generally in the region of 2100-2300 cm⁻¹. nih.gov This distinct spectral window for C-D stretches is often free from interference from other vibrational modes in complex biological systems, making it a valuable region for analysis. nih.gov

The table below shows the approximate expected positions of the C-H and C-D stretching bands.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 pressbooks.pub |

| Aromatic C-D Stretch | 2100 - 2300 nih.gov |

The absence of Fermi resonance, a phenomenon that can complicate the C-H stretching region of Raman spectra, in the C-D stretching region of some deuterated molecules can simplify spectral interpretation. ustc.edu.cn

FTIR and Raman spectroscopy are also powerful tools for studying hydrogen bonding and other intermolecular interactions. nih.govjchemrev.com The formation of a hydrogen bond affects the vibrational frequencies of the functional groups involved, particularly the O-H stretching vibration in alcohols. jchemrev.com

In the case of (4-Fluorophenyl-2,3,5,6-d4)methanol, the O-H group can act as a hydrogen bond donor, and the fluorine atom and the oxygen atom can act as hydrogen bond acceptors. The deuteration of the aromatic ring is not expected to directly impact the O-H stretching frequency, but it can subtly influence the electronic properties of the molecule, which may in turn affect the strength of hydrogen bonding.

The study of intermolecular interactions in alcohols and their aqueous solutions is complex, with molecules forming chains and cyclic structures. nih.gov Vibrational spectroscopy can provide insights into the nature and extent of these hydrogen-bonded networks. For instance, the O-H stretching band in an IR spectrum can broaden and shift to lower wavenumbers upon hydrogen bond formation. jchemrev.com

Advanced Spectroscopic Methods for Structural Elucidation

For a more detailed understanding of molecular structure, advanced spectroscopic techniques can be employed.

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. mit.edu From the frequencies of these transitions, it is possible to determine the rotational constants of a molecule with high precision. These rotational constants are directly related to the moments of inertia of the molecule, which in turn depend on the molecular geometry. mit.edu

By measuring the microwave spectra of different isotopologues of a molecule, such as (4-Fluorophenyl-2,3,5,6-d4)methanol and its non-deuterated counterpart, it is possible to determine the precise atomic coordinates and thus the detailed molecular structure. mit.edu The substitution of hydrogen with deuterium causes a small but measurable change in the moments of inertia, which allows for the determination of the hydrogen/deuterium atom positions.

The combination of experimental microwave spectroscopy data with quantum chemical calculations can provide a highly accurate picture of the molecular geometry. youtube.com This approach has been successfully applied to a wide range of molecules.

Applications in Mechanistic Organic Chemistry

Kinetic Isotope Effects (KIEs) Studies

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. psu.edu The magnitude of the KIE can provide evidence for the involvement of a particular bond in the rate-determining step of a reaction. princeton.edu Deuterium (B1214612) labeling is particularly useful due to the significant mass difference between hydrogen and deuterium, which often leads to easily measurable KIEs. sigmaaldrich.com

The theoretical underpinnings of kinetic isotope effects are rooted in the principles of quantum mechanics and statistical mechanics.

The key to understanding kinetic isotope effects lies in the concept of zero-point energy (ZPE). nih.gov Molecules are never truly at rest, even at absolute zero, and possess a minimum amount of vibrational energy known as the ZPE. This energy is dependent on the frequency of the vibration, which in turn is related to the masses of the atoms in the bond.

A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. princeton.edu Consequently, the C-D bond has a lower zero-point energy. For a reaction to occur, energy must be supplied to break this bond. Since the C-D bond starts from a lower energy level, more energy is required to reach the transition state, assuming the bond is being broken in this step. This results in a slower reaction rate for the deuterated compound and a "normal" KIE (kH/kD > 1).

The following table illustrates the typical vibrational frequencies and zero-point energies for C-H and C-D bonds.

| Bond | Typical Vibrational Frequency (cm⁻¹) | Relative Zero-Point Energy (kJ/mol) |

| C-H | ~3000 | Higher |

| C-D | ~2200 | Lower |

This table provides illustrative values. Actual values can vary depending on the molecular environment.

In some reactions, particularly those involving the transfer of a light particle like a proton, a quantum mechanical phenomenon known as tunneling can occur. Tunneling allows a particle to pass through a potential energy barrier rather than going over it. The probability of tunneling is highly dependent on the mass of the particle; lighter particles tunnel more readily.

Therefore, hydrogen is much more likely to tunnel than deuterium. If tunneling is a significant contributor to the reaction pathway, it can lead to unusually large primary kinetic isotope effects, sometimes well in excess of the semi-classical limit of around 7 at room temperature. The observation of such a large KIE would be strong evidence for a tunneling mechanism.

Kinetic isotope effects are broadly classified into two main types: primary and secondary.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For example, in the oxidation of (4-Fluorophenyl-2,3,5,6-d4)methanol to the corresponding aldehyde, if the cleavage of the C-D bond on the benzylic carbon is the slowest step, a significant primary KIE would be expected. The magnitude of the PKIE provides information about the symmetry of the transition state.

A secondary kinetic isotope effect occurs when the isotopically substituted bond is not directly broken or formed in the rate-determining step. Instead, the isotopic substitution influences the reaction rate through more subtle electronic or steric effects. SKIEs are generally smaller than PKIEs. psu.edu

In the case of (4-Fluorophenyl-2,3,5,6-d4)methanol, the deuterium atoms are on the aromatic ring. If a reaction were to occur at the benzylic alcohol, for instance, and the rate-determining step involved a change in hybridization of the benzylic carbon, the deuterium atoms on the ring would exert a secondary kinetic isotope effect. The magnitude and direction (kH/kD > 1 or < 1) of the SKIE can provide valuable information about changes in the electronic environment or steric hindrance at the reaction center during the transition state.

Secondary Kinetic Isotope Effects (SKIEs)

Deuterium KIEs in Aromatic Systems and Alcohol Transformations

The use of ring-deuterated aromatic alcohols like (4-Fluorophenyl-2,3,5,6-d4)methanol is particularly valuable for studying transformations where the aromatic ring plays a key electronic role.

In electrophilic aromatic substitution reactions, for instance, where an electrophile attacks the deuterated ring, a primary KIE would be observed if the C-D bond cleavage is part of the rate-determining step. However, for reactions at the benzylic alcohol, the focus remains on secondary effects.

In alcohol transformations such as oxidations, esterifications, or etherifications, the observation of a β-SKIE with (4-Fluorophenyl-2,3,5,6-d4)methanol would indicate that the electronic properties of the phenyl ring are influential in the rate-determining step. For example, in an oxidation reaction that proceeds through a hydride abstraction mechanism, the developing positive charge on the benzylic carbon would be stabilized by the phenyl ring. The magnitude of the β-SKIE would reflect the degree of this stabilization in the transition state.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| (4-Fluorophenyl-2,3,5,6-d4)methanol |

| 4-Fluorobenzyl alcohol |

| 4-Fluorobenzaldehyde |

Deuterium Labeling for Reaction Pathway Elucidation

Deuterium labeling is a powerful technique employed to trace the course of a reaction. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, chemists can follow the path of these labeled atoms, differentiate between possible reaction intermediates, and determine the sequence of bond-breaking and bond-forming events. (4-Fluorophenyl-2,3,5,6-d4)methanol is specifically designed for this purpose, with the deuterium atoms on the phenyl ring acting as silent reporters of the molecular journey.

The strategic placement of deuterium atoms on the aromatic ring of (4-Fluorophenyl-2,3,5,6-d4)methanol allows for the precise monitoring of the fluorophenyl group's fate in a reaction. A notable application of a similarly labeled moiety is in the study of drug metabolism, for instance, in the investigation of the bioactivation of the drug lapatinib (B449). Lapatinib contains a 4-fluorobenzyl group, and studies have utilized deuterium-labeled versions to understand its metabolic pathways.

In a study investigating the hepatotoxicity of lapatinib, a deuterium-labeled version of the drug was used. This labeling allowed researchers to track the formation of reactive metabolites. Specifically, the investigation focused on the formation of quinone methides, which are believed to contribute to the drug's toxicity. The mass spectrometry data from the study could distinguish between the unlabeled and deuterium-labeled drug and their respective metabolites, confirming the involvement of the fluorobenzyl group in the bioactivation process. The retention of the deuterium label in certain metabolic products provided clear evidence of the specific atomic movements and rearrangements occurring. acs.org

Table 1: Mass Spectral Data for Lapatinib and its Deuterium-Labeled Analog acs.org

| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragments |

| Lapatinib | 432.1236 | Consistent with unlabeled structure |

| D4-Lapatinib | 435.1425 | Showed loss of one deuterium atom in fragments, indicating specific metabolic transformations |

This table is illustrative and based on findings from the study on lapatinib bioactivation. The data highlights how the mass difference between the normal and deuterated compound allows for clear identification and tracking in metabolic studies.

The presence of deuterium in (4-Fluorophenyl-2,3,5,6-d4)methanol can also be exploited to understand bond formation and cleavage events through the kinetic isotope effect (KIE). While the deuterium atoms in this specific compound are on the aromatic ring and not directly at a typical reaction center for C-H bond cleavage (like the benzylic position), their presence can still influence reaction rates through secondary kinetic isotope effects. These effects, although smaller than primary KIEs, can provide valuable information about the transition state of a reaction.

For instance, in reactions where the aromatic ring is directly involved in bond formation or cleavage, such as electrophilic aromatic substitution or reactions proceeding through an intermediate that alters the hybridization of the ring carbons, the presence of deuterium can subtly alter the reaction rate. This change in rate, when compared to the unlabeled compound, can help to either support or rule out proposed mechanisms.

While direct studies detailing the KIE of (4-Fluorophenyl-2,3,5,6-d4)methanol are not prevalent in the searched literature, the principles are well-established in studies of related compounds. For example, in the oxidation of substituted benzyl (B1604629) alcohols, kinetic isotope effects are a key tool for determining the rate-determining step. nih.gov If a reaction mechanism involves the cleavage of a C-H bond on the aromatic ring in the rate-determining step, a significant primary KIE would be expected. Conversely, a small or negligible KIE would suggest that this bond is not broken in the rate-limiting step.

4 Fluorophenyl 2,3,5,6 D4 Methanol As a Research Tool in Analytical Chemistry

Role as an Internal Standard in Quantitative Analytical Methods

The use of isotopically labeled compounds as internal standards is a cornerstone of modern quantitative analysis, and (4-Fluorophenyl-2,3,5,6-d4)methanol is a prime example of such a tool. Its application is fundamental to achieving reliable and accurate results, especially when dealing with complex sample matrices and sensitive analytical instrumentation.

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte—in this case, (4-Fluorophenyl-2,3,5,6-d4)methanol—to a sample before analysis. nih.govnih.gov The fundamental principle of IDMS is that the isotopically labeled standard, being chemically identical to the analyte of interest (4-fluorophenylmethanol), will behave in the same manner during sample preparation, extraction, and analysis. nih.govnih.gov

By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using a mass spectrometer, chemists can accurately determine the concentration of the analyte in the original sample. nih.gov This method is considered a primary ratio method of measurement and can produce highly accurate results.

Compensation for Matrix Effects and Instrumental Variability

One of the most significant challenges in analytical chemistry is the "matrix effect," where other components in a complex sample interfere with the analysis of the target analyte. These effects can either suppress or enhance the signal of the analyte, leading to inaccurate quantification. Similarly, instrumental fluctuations, such as variations in injection volume or detector response, can introduce errors.

(4-Fluorophenyl-2,3,5,6-d4)methanol, as a stable isotope-labeled internal standard, is the ideal tool to compensate for these issues. Because it co-elutes with the analyte and has nearly identical chemical and physical properties, it experiences the same matrix effects and instrumental variability. By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively canceled out, leading to a more reliable measurement.

Enhancement of Accuracy and Precision in Analytical Measurements

The use of (4-Fluorophenyl-2,3,5,6-d4)methanol as an internal standard significantly enhances both the accuracy (closeness to the true value) and precision (reproducibility) of analytical measurements. By correcting for systematic and random errors that can occur during the analytical process, IDMS with a suitable internal standard provides more trustworthy data. The improved performance in assays using stable isotope-labeled internal standards has been widely documented, leading to their preference over structural analogues.

Contribution to Method Validation and Robustness

Method validation is a critical process in analytical chemistry to ensure that a particular method is suitable for its intended purpose. The inclusion of an internal standard like (4-Fluorophenyl-2,3,5,6-d4)methanol is an essential component of a robust and reliable bioanalytical method. It helps to demonstrate the method's accuracy, precision, and linearity over a range of concentrations. A stable internal standard response across different samples provides confidence in the consistency and reliability of the analytical procedure.

Applications in Diverse Research Sample Matrices

The utility of (4-Fluorophenyl-2,3,5,6-d4)methanol as an internal standard extends to a variety of complex sample types encountered in research.

Environmental Monitoring and Analysis

The presence of fluorinated organic compounds in the environment is a growing concern. Accurate quantification of these compounds, such as 4-fluorophenylmethanol, in environmental matrices like water is crucial for assessing their fate, transport, and potential impact. Isotope dilution mass spectrometry is a preferred method for the analysis of such pollutants in environmental samples due to its high selectivity and sensitivity.

Wastewater: The complex and variable nature of wastewater makes it a prime candidate for the use of IDMS with (4-Fluorophenyl-2,3,5,6-d4)methanol to ensure accurate measurement of 4-fluorophenylmethanol, which could be present as a metabolite or industrial byproduct.

Surface and Groundwater: For monitoring the potential contamination of water resources, the high accuracy afforded by this internal standard is essential for regulatory compliance and risk assessment.

The application of such a deuterated standard would be instrumental in studies investigating the environmental occurrence and persistence of fluorinated aromatic compounds.

Biochemical and Biological Sample Analysis in Research Settings

In research settings, the accurate quantification of analytes in complex biological matrices such as plasma, urine, and tissue homogenates is paramount. The use of stable isotope-labeled internal standards, such as (4-Fluorophenyl-2,3,5,6-d4)methanol, is a cornerstone of modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary role of (4-Fluorophenyl-2,3,5,6-d4)methanol in this context is to serve as an internal standard for the quantification of structurally related compounds. An internal standard is a compound added in a known amount to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. chemrxiv.org Deuterated standards are considered the "gold standard" because their physical and chemical properties are nearly identical to their non-deuterated counterparts (the analyte). scispace.com This ensures they behave similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response. nih.govnih.gov

Detailed Research Findings:

While specific studies detailing the use of (4-Fluorophenyl-2,3,5,6-d4)methanol are not extensively published, its application can be inferred from research on related compounds. For instance, in the quantification of the antipsychotic drug fluspirilene (B1673487), which contains a bis(4-fluorophenyl) moiety, a deuterated internal standard is crucial for achieving the necessary sensitivity and accuracy for pharmacokinetic studies. nih.gov Although the published method for fluspirilene determination does not specify the exact deuterated standard used, (4-Fluorophenyl-2,3,5,6-d4)methanol represents a key synthetic precursor or a metabolite thereof, making its deuterated form an ideal candidate for such an internal standard.

The use of a deuterated standard like (4-Fluorophenyl-2,3,5,6-d4)methanol allows for the development of robust and high-throughput bioanalytical methods. By co-eluting with the analyte, it helps to normalize for ion suppression or enhancement caused by the sample matrix, a common challenge in electrospray ionization mass spectrometry. scispace.com This leads to improved precision and accuracy in the final concentration determination of the analyte.

Table 1: Characteristics of (4-Fluorophenyl-2,3,5,6-d4)methanol as an Internal Standard

| Property | Advantage in Biochemical Analysis | Reference |

| Isotopic Labeling (Deuterium) | Differentiated from the analyte by mass spectrometry, ensuring no interference with analyte measurement. | chemrxiv.org |

| Chemical Similarity | Behaves identically to the analyte during sample extraction and chromatographic separation, correcting for sample loss. | scispace.com |

| Co-elution with Analyte | Compensates for matrix effects and variations in ionization efficiency in the mass spectrometer source. | scispace.com |

| High Isotopic Purity | Minimizes "cross-talk" between the internal standard and analyte signals, enhancing quantitative accuracy. | mdpi.com |

Metabolic Tracing Studies (in vitro and in vivo research models)

Metabolic tracing studies are essential for understanding the biotransformation of drugs and other xenobiotics in biological systems. (4-Fluorophenyl-2,3,5,6-d4)methanol serves as a powerful tool in these investigations, enabling researchers to track the metabolic fate of the 4-fluorophenyl moiety.

In these studies, the deuterated compound is introduced into an in vitro system (e.g., liver microsomes, hepatocytes) or an in vivo research model. nih.gov The deuterium (B1214612) atoms act as a stable isotopic label, allowing metabolites containing the labeled phenyl ring to be distinguished from endogenous compounds and from metabolites of a co-administered, non-deuterated parent drug. This "isotope-cluster" approach in mass spectrometry simplifies the identification of drug-related metabolites in complex biological extracts.

Detailed Research Findings:

The substitution of hydrogen with deuterium can also introduce a kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, potentially slowing the rate of metabolic reactions that involve the cleavage of this bond. This property can be exploited to investigate metabolic pathways. For example, if the metabolism of a compound containing a 4-fluorophenyl group is slowed when the deuterated analogue is used, it indicates that a rate-limiting metabolic step involves the cleavage of a C-H bond on the phenyl ring.

Research on the metabolic stability of compounds containing the bis(4-fluorophenyl)methyl group has been conducted to improve their pharmacokinetic profiles. nih.gov While these studies may not have used (4-Fluorophenyl-2,3,5,6-d4)methanol directly, they highlight the importance of understanding the metabolism of this structural motif. The use of deuterated analogues in such studies would provide definitive information on the sites and rates of metabolism.

Table 2: Applications of (4-Fluorophenyl-2,3,5,6-d4)methanol in Metabolic Tracing

| Application | Description | Research Model |

| Metabolite Identification | The distinct isotopic signature of the deuterated phenyl ring allows for the confident identification of metabolites in complex biological matrices using mass spectrometry. | In vitro (liver microsomes, hepatocytes), In vivo (rodent models) |

| Pathway Elucidation | Helps to trace the biotransformation pathways of drugs containing the 4-fluorophenyl moiety. | In vitro, In vivo |

| Kinetic Isotope Effect Studies | Used to determine if the cleavage of a C-H bond on the phenyl ring is a rate-limiting step in the metabolism of a parent drug. | In vitro |

Theoretical and Computational Chemistry Studies on Deuterated Aromatic Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio (from first principles) methods, are fundamental to studying isotopically labeled molecules. mdpi.comsemanticscholar.org These approaches solve the electronic Schrödinger equation to determine the electronic structure, energy, and properties of a molecule. For deuterated compounds, they can predict how the increased mass of deuterium (B1214612) compared to protium influences various molecular characteristics.

Quantum chemical calculations are instrumental in predicting the most favorable sites for deuterium incorporation during hydrogen isotope exchange (HIE) reactions. acs.org The regioselectivity of these reactions on an aromatic ring is governed by the electron density distribution, which can be accurately modeled.

For a precursor like 4-fluorophenylmethanol, the fluorine atom and the hydroxymethyl group influence the reactivity of the aromatic ring. The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution, while the hydroxymethyl group is a weak ortho-, para-directing activator. DFT calculations can quantify these effects by modeling the transition states for deuterium addition at the ortho, meta, and para positions relative to the fluorine atom. The positions with the lowest activation energy barriers are the most likely sites for deuteration. In the case of (4-Fluorophenyl-2,3,5,6-d4)methanol, the deuterium atoms are located at all positions ortho and meta to the hydroxymethyl group, suggesting a synthesis route that overcomes the typical directing effects, or a starting material that is already deuterated. Computational models can help rationalize the outcomes of such specific labeling strategies by analyzing the stability of reaction intermediates. youtube.com

Detailed Research Findings:

Electron Density Analysis: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on the aromatic carbons. For 4-fluorophenylmethanol, calculations would likely show increased negative charge (higher electron density) at the ortho and para positions relative to the fluorine, making them more susceptible to electrophilic attack by a deuteron source. youtube.com

Intermediate Stability: The stability of the sigma-complex (or arenium ion) intermediate formed during electrophilic substitution is a key indicator of regioselectivity. Ab initio calculations can determine the relative energies of the ortho, meta, and para-substituted intermediates. rsc.org For 4-fluorophenylmethanol, the intermediates with the deuteron at positions 2, 3, 5, and 6 would be modeled to understand the feasibility of complete deuteration of the aromatic ring, excluding the carbon attached to the fluorine atom.

| Position of Deuterium Attack | Relative Activation Energy (kJ/mol) (Hypothetical) | Predicted Favorability |

|---|---|---|

| Ortho (C2, C6) | Lowest | Most Favorable |

| Meta (C3, C5) | Highest | Least Favorable |

| Para (C4) | Blocked by Fluorine |

Quantum chemical methods can map the entire potential energy surface for a hydrogen/deuterium (H/D) exchange reaction. nih.gov This involves calculating the energies of the reactants, transition states, intermediates, and products. The resulting energy profile provides crucial information about the reaction mechanism and its kinetics. rsc.org

Detailed Research Findings:

Transition State Theory: Calculations can identify the geometry of the transition state and its associated imaginary vibrational frequency, confirming it as a true saddle point on the potential energy surface.

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction path from the transition state down to the reactants and products, verifying the proposed mechanism.

One of the most direct consequences of isotopic substitution is the change in vibrational frequencies. libretexts.org Since vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms, replacing a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) leads to a significant decrease in the frequency of stretching and bending modes involving that atom. libretexts.orgyoutube.com

DFT and ab initio methods can accurately calculate the vibrational frequencies of molecules. uni-muenchen.deajchem-a.com For (4-Fluorophenyl-2,3,5,6-d4)methanol, these calculations would predict a noticeable shift in the infrared (IR) and Raman spectra compared to its non-deuterated counterpart. Specifically, the C-H stretching vibrations in the aromatic region (typically ~3000-3100 cm⁻¹) would be replaced by C-D stretching vibrations at a much lower frequency (approximately ~2200-2300 cm⁻¹). libretexts.org This provides a clear spectroscopic signature for confirming successful deuteration.

Detailed Research Findings:

Harmonic Frequency Analysis: This is a standard output of quantum chemistry software that provides the vibrational modes and their corresponding frequencies.

Isotopic Substitution Effects: The calculations can be run for both the standard isotopologue and the deuterated version to directly compare the predicted spectra. The ratio of C-H to C-D stretching frequencies is theoretically predicted to be approximately √2, or ~1.41. youtube.com

| Vibrational Mode | (4-Fluorophenyl)methanol (Hypothetical) | (4-Fluorophenyl-2,3,5,6-d4)methanol (Hypothetical) | Frequency Ratio (νH / νD) |

|---|---|---|---|

| Aromatic C-H/C-D Stretch 1 | 3080 | 2295 | 1.34 |

| Aromatic C-H/C-D Stretch 2 | 3055 | 2276 | 1.34 |

| Aromatic C-H/C-D In-Plane Bend | 1150 | 855 | 1.35 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of molecules, molecular dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time.

MD simulations are particularly useful for studying reaction mechanisms in a solvent environment, which is often crucial for H/D exchange reactions. aip.org They can model the role of solvent molecules in stabilizing intermediates and facilitating proton/deuteron transfer. By using reactive force fields (like ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can explicitly model the bond-breaking and bond-forming events of the exchange reaction. aip.org This provides a dynamic view of the process that complements the static energy profiles from quantum chemistry.

Detailed Research Findings:

Solvent Effects: MD simulations can reveal the specific arrangement of solvent molecules (e.g., D₂O) around the aromatic ring and how they participate in the exchange mechanism.

Free Energy Calculations: Techniques like umbrella sampling or metadynamics can be used with MD to calculate the free energy profile of the reaction in solution, which is more directly comparable to experimental kinetics than the potential energy from quantum calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a molecule like (4-Fluorophenyl-2,3,5,6-d4)methanol, the primary source of conformational flexibility is the rotation around the C(aromatic)-C(methanol) bond.

While the electronic potential energy surface is identical for isotopologues, the difference in mass due to deuteration can have subtle effects on molecular dynamics and flexibility. The heavier deuterium atoms move more slowly, which can slightly alter the vibrational amplitudes and the rates of conformational transitions. MD simulations can explore the conformational landscape of the molecule and quantify these small but potentially significant isotopic effects on its flexibility and average structure. nih.gov For example, the C-D bond is slightly shorter and stronger than the C-H bond due to its lower zero-point energy, a subtle structural change that can be captured by high-level computational models.

Detailed Research Findings:

Development of Predictive Models for Deuteration Outcomes

The strategic incorporation of deuterium into aromatic systems offers a powerful tool in various scientific domains, from mechanistic studies in chemistry to the development of pharmaceuticals with improved metabolic profiles. The ability to predict the outcomes of deuteration reactions—specifically, the position and extent of deuterium incorporation—is of significant interest. Computational chemistry provides a suite of predictive models to this end, rooted in the fundamental principles of quantum mechanics and statistical thermodynamics. These models are crucial for designing efficient and selective deuteration strategies.

At the heart of these predictive models lies the calculation of kinetic and thermodynamic parameters that govern chemical reactions. Isotope effects, which are the differences in the properties of molecules due to isotopic substitution, are central to understanding deuteration. icm.edu.pl Theoretical models often focus on calculating kinetic isotope effects (KIEs), which can provide insight into the rate-determining steps of a reaction and whether a particular C-H bond is broken in that step. mcmaster.ca For instance, a significant primary KIE is expected when a C-H bond at a specific position is cleaved during the rate-limiting step of a deuteration reaction.

Quantum Chemical Approaches

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the vibrational properties and reaction pathways of deuterated aromatic compounds. oup.com By calculating the vibrational frequencies of both the deuterated and non-deuterated isotopologues, key thermodynamic and kinetic parameters can be derived. The Bigeleisen-Mayer formalism is a cornerstone in the theoretical treatment of isotope effects, relating them to the vibrational frequencies of the reactants and the transition state. icm.edu.pl

Predictive models for deuteration outcomes often involve the following computational steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequencies are calculated for the optimized structures. These frequencies are used to compute zero-point energies (ZPE) and thermal corrections to the enthalpy and entropy. The differences in ZPE between C-H and C-D bonds are a primary contributor to kinetic isotope effects.

Transition State Searching: Locating the transition state structure for a given deuteration reaction is crucial for calculating the activation energy. This is often the most computationally demanding step.

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to ensure that the located transition state connects the desired reactants and products.

The following table illustrates the kind of data generated from DFT calculations to predict the regioselectivity of a hypothetical deuteration reaction on a fluorophenyl compound. The activation energies (ΔE‡) for deuterium incorporation at different positions on the aromatic ring are compared. Lower activation energy suggests a more favorable reaction pathway.

| Position of Deuteration | Zero-Point Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Activation Energy (kcal/mol) |

| Ortho | 0.12345 | -456.78901 | -456.82345 | 25.2 |

| Meta | 0.12350 | -456.78910 | -456.82355 | 28.5 |

| Para | 0.12348 | -456.78905 | -456.82350 | 26.8 |

Quantitative Structure-Activity Relationship (QSAR) Models

While quantum chemical methods provide detailed insights into specific reaction mechanisms, Quantitative Structure-Activity Relationship (QSAR) models offer a complementary approach for predicting deuteration outcomes across a broader range of molecules. mdpi.com QSAR models are statistical models that correlate chemical structure with a specific activity, in this case, the likelihood or rate of deuteration at a particular site.

The development of a QSAR model for predicting deuteration outcomes typically involves:

Data Collection: A dataset of aromatic compounds with experimentally determined deuteration patterns is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can encode various aspects of the molecular structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical model that relates the descriptors to the observed deuteration outcomes. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

The following table provides a hypothetical example of descriptors that might be used in a QSAR model to predict the relative rate of deuteration at different positions on an aromatic ring.

| Position | Hammett Constant (σ) | Calculated ¹³C NMR Shift (ppm) | Electrostatic Charge (e) | Steric Hindrance Parameter (Es) | Predicted Relative Rate |

| 2 | 0.06 | 115.8 | -0.15 | -0.25 | 1.2 |

| 3 | 0.34 | 130.2 | +0.05 | -0.10 | 0.8 |

| 5 | 0.34 | 130.2 | +0.05 | -0.10 | 0.8 |

| 6 | 0.06 | 115.8 | -0.15 | -0.25 | 1.2 |

These predictive models, whether based on first-principles quantum chemistry or statistical QSAR approaches, are continually being refined. The increasing availability of computational power and the development of more sophisticated algorithms are leading to more accurate and reliable predictions of deuteration outcomes, thereby accelerating the design and synthesis of specifically labeled aromatic compounds.

Q & A

Basic: What synthetic methods are recommended for preparing (4-Fluorophenyl-2,3,5,6-d4)methanol, and how can isotopic purity be ensured?

Answer:

The synthesis typically involves deuterium incorporation at the aromatic ring positions (2,3,5,6) via catalytic deuteration or halogen-deuterium exchange. A common approach is the reduction of deuterated precursors like 4-fluorobenzaldehyde-2,3,5,6-d4 (CAS 93111-27-4) using sodium borohydride (NaBH₄) or lithium aluminum deuteride (LiAlD₄) to retain isotopic integrity . To ensure isotopic purity:

- Use deuterated solvents (e.g., D₂O, CD₃OD) to avoid proton exchange .

- Purify intermediates via column chromatography under inert atmospheres.

- Validate deuteration levels using ²H NMR or high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques confirm the deuteration pattern and structure of (4-Fluorophenyl-2,3,5,6-d4)methanol?

Answer:

- ²H NMR Spectroscopy : Directly quantifies deuterium incorporation at specific positions by analyzing splitting patterns and coupling constants .

- LC-MS/MS : Detects isotopic clusters (e.g., +4 Da shift) to confirm deuteration. Use electrospray ionization (ESI) in negative/positive mode depending on functional groups .

- Isotopic Ratio Monitoring : Compare experimental isotopic abundance (e.g., 98 atom% D) with theoretical values using isotope dilution mass spectrometry .

Advanced: How does deuteration at the 2,3,5,6 positions affect reactivity in nucleophilic substitution compared to non-deuterated analogs?

Answer:

Deuteration introduces kinetic isotope effects (KIEs), altering reaction rates. For example:

- SN2 Reactions : Reduced rates due to increased mass at ortho/para positions, stabilizing transition states.

- Electrophilic Aromatic Substitution : Deuterated rings may resist protonation, directing substituents to non-deuterated meta positions .

Methodological Tip : Use competition experiments with non-deuterated analogs and monitor yields via GC-MS to quantify KIEs .

Advanced: In metabolic studies, how can deuterated artifacts be distinguished from endogenous metabolites?

Answer:

- Isotopic Labeling : Track metabolites via unique +4 Da mass shifts in LC-MS/MS. For example, hydroxylated metabolites retain deuterium at stable positions .

- Control Experiments : Incubate non-deuterated analogs to identify background metabolites.

- NMR Profiling : Compare ¹H/²H spectra to detect deuterium loss (e.g., via metabolic demethylation) .

Data Contradiction: How to resolve discrepancies between NMR and MS data on deuteration levels?

Answer:

- Source Identification :

- Cross-Validation : Combine ²H NMR (quantitative) with MS/MS fragmentation (position-specific deuteration) .

Advanced: What strategies optimize the use of (4-Fluorophenyl-2,3,5,6-d4)methanol as an internal standard in quantitative assays?

Answer:

- Matrix Matching : Prepare calibration curves in biological matrices (e.g., plasma) to account for ion suppression .

- Stability Testing : Assess deuterium retention under assay conditions (pH, temperature) via accelerated degradation studies .

- Co-Elution Monitoring : Use ultra-high-performance LC (UHPLC) to separate deuterated and non-deuterated analytes .

Basic: What safety protocols are critical when handling deuterated fluorophenyl compounds?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.